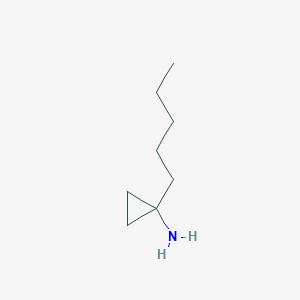
1-Pentylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a pentyl chain and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. These methods ensure high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Pentylcyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Pentylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Pentylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Pentylcyclopropan-1-amine can be compared with other cyclopropane-containing amines, such as:
1-Aminocyclopropane-1-carboxylic acid: Known for its role in plant growth regulation.
Cyclopropylamine: Used in organic synthesis and as a precursor for pharmaceuticals.
Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its pentyl chain and amine group make it a versatile compound for further functionalization and study.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-pentylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-8(9)6-7-8/h2-7,9H2,1H3 |
InChI Key |
VJIJQMBCGHQQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
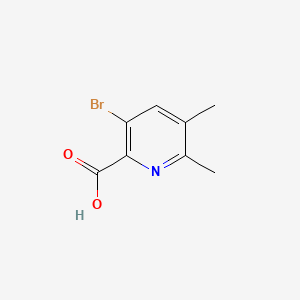
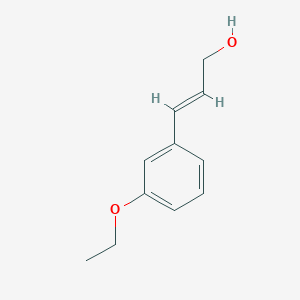
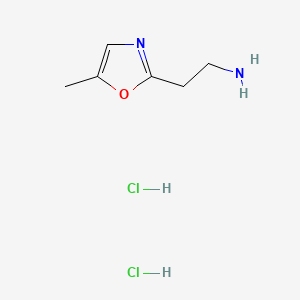

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
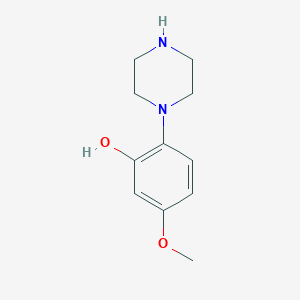
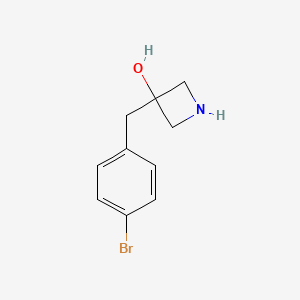

![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
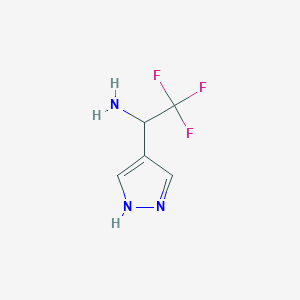
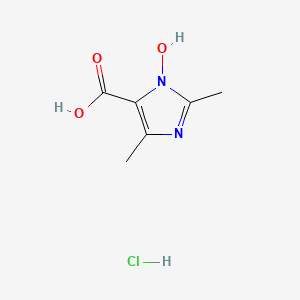
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
